N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core substituted with a butyl group at the N-position and a sulfonamide-linked 4-(3-methoxyphenyl)piperazine moiety. This compound shares structural similarities with pharmacologically active agents targeting serotonin (5-HT) receptors, particularly 5-HT₁A and 5-HT₇ subtypes, due to the piperazine scaffold and sulfonyl linkage, which are common in CNS-active drugs . The 3-methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the thiophene ring contributes to metabolic stability and bioavailability.
Properties
IUPAC Name |
N-butyl-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-3-4-9-21-20(24)19-18(8-14-28-19)29(25,26)23-12-10-22(11-13-23)16-6-5-7-17(15-16)27-2/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEHWOQKKKANQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, it’s plausible that n-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown due to the lack of information on its specific targets.
Biological Activity
N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C24H27N3O4S2
- Molecular Weight : 485.6 g/mol
- CAS Number : 1251562-59-0
This structure includes a thiophene ring, a sulfonamide group, and a piperazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : The piperazine component suggests potential activity as a serotonin antagonist, influencing mood and anxiety pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria, potentially through inhibition of protein synthesis and disruption of cell wall integrity.
Antibacterial Activity
Research has demonstrated that this compound shows promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 | Biofilm disruption |
These findings suggest that the compound may be effective in treating infections caused by resistant strains.
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity:
| Fungal Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Candida albicans | 20 | Inhibition of ergosterol synthesis |
| Aspergillus niger | 40 | Disruption of cell membrane integrity |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited bactericidal effects on MRSA strains, showing an MBIC (Minimum Biofilm Inhibitory Concentration) value significantly lower than traditional antibiotics like ciprofloxacin .
- Serotonin Receptor Interaction : Research indicated that the compound acts as a selective antagonist at serotonin receptors, suggesting potential applications in treating mood disorders .
- Biofilm Disruption : The compound was effective in disrupting biofilms formed by pathogenic bacteria, which is crucial for developing new treatments against chronic infections .
Comparison with Similar Compounds
Impact of Piperazine vs. Triazole Moieties
- The piperazine group in the target compound is associated with enhanced selectivity for serotonin and dopamine receptors due to its conformational flexibility and hydrogen-bonding capacity.
Role of Aromatic Substituents
- The 3-methoxyphenyl group in the target compound likely improves CNS penetration and modulates receptor binding through methoxy’s electron-donating effects.
- In Compound A , the 2-trifluoromethylphenyl group increases lipophilicity and metabolic stability, but the strong electron-withdrawing effect of CF₃ may reduce affinity for amine receptors .
Pharmacokinetic and Binding Affinity Data
While direct comparative pharmacokinetic studies are unavailable, inferences can be drawn from structural features:
- Compound A : Higher lipophilicity (logP ~4.5) from the trifluoromethyl group may improve membrane permeability but increase plasma protein binding, reducing free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
